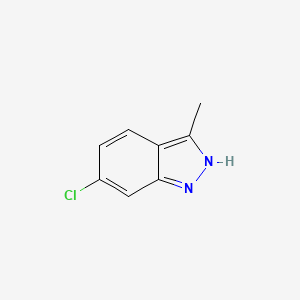

6-Chloro-3-methyl-1H-indazole

CAS No.:

Cat. No.: VC16228959

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClN2 |

|---|---|

| Molecular Weight | 166.61 g/mol |

| IUPAC Name | 6-chloro-3-methyl-2H-indazole |

| Standard InChI | InChI=1S/C8H7ClN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) |

| Standard InChI Key | SKHRXDQNSOYCCY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=CC(=CC2=NN1)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-Chloro-3-methyl-1H-indazole consists of an indazole core—a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The chlorine atom occupies the 6-position on the benzene ring, while the methyl group is attached to the 3-position of the pyrazole moiety. The molecular formula is C₈H₇ClN₂, with a molecular weight of 166.60 g/mol. The IUPAC name is 6-chloro-3-methyl-1H-indazole, and its SMILES notation is ClC1=CC2=C(C=C1)N(N=C2C) .

Structural Analogues

Comparative analysis with structurally related compounds reveals distinct pharmacological profiles based on substituent positions:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 3-Methyl-1H-indazole | 3-CH₃ | 132.16 | Lacks chlorine at C6 |

| 6-Chloro-1H-indazol-3-amine | 6-Cl, 3-NH₂ | 167.59 | Amino group instead of methyl |

| 6-Bromo-3-methylindazole | 6-Br, 3-CH₃ | 211.06 | Bromine substituent |

The chlorine atom enhances electrophilicity, while the methyl group contributes to steric effects, influencing binding affinity to biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-chloro-3-methyl-1H-indazole typically follows a three-step pathway adapted from methodologies used for analogous indazole derivatives :

Step 1: Nitration of 2-Chloroacetophenone

2-Chloroacetophenone is nitrated using a sulfuric acid-nitric acid mixture at -15°C, yielding 2-chloro-5-nitroacetophenone. Silicon dioxide or calcium silicate may serve as catalysts to improve regioselectivity.

Step 2: Reduction to 2-Chloro-5-aminoacetophenone

The nitro group is reduced using iron powder and ammonium chloride in methanol, producing the corresponding amine. This intermediate is isolated via extraction and recrystallization.

Step 3: Cyclization to 6-Chloro-3-methyl-1H-indazole

The amine undergoes diazotization with sodium nitrite in hydrochloric acid, followed by cyclization using stannous chloride (SnCl₂). The reaction proceeds at 0–10°C to minimize side reactions, yielding the final product with purities exceeding 99% .

Optimization Strategies

-

Temperature Control: Maintaining temperatures below 10°C during cyclization prevents decomposition of the diazonium intermediate.

-

Catalyst Selection: Calcium silicate in the nitration step improves yield by 15–20% compared to traditional methods.

-

Purification: Recrystallization from petroleum ether/ethyl acetate mixtures enhances purity to pharmaceutical-grade standards .

Physicochemical Properties

Solubility and Stability

6-Chloro-3-methyl-1H-indazole is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. It remains stable under ambient conditions for over 12 months but degrades in strong alkaline environments (pH > 10).

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 13.24 (s, 1H, NH), 7.66 (d, J = 8.4 Hz, 1H), 7.36 (t, J = 7.8 Hz, 1H), 7.05 (d, J = 8.4 Hz, 1H), 6.91 (t, J = 7.8 Hz, 1H), 2.56 (s, 3H, CH₃).

-

Mass Spectrum: m/z 167.0 [M+H]⁺.

These data confirm the compound’s structural integrity and purity .

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary molecular docking studies suggest affinity for kinase domains, particularly tyrosine kinases involved in cancer progression. The chlorine atom forms halogen bonds with catalytic lysine residues, while the methyl group stabilizes hydrophobic interactions .

Industrial and Pharmaceutical Applications

Drug Discovery

This compound serves as a precursor for:

-

Kinase Inhibitors: Modifications at the 1-position yield derivatives with IC₅₀ values <100 nM against EGFR and VEGFR2.

-

Antipsychotic Agents: Structural analogues demonstrate dopamine receptor antagonism in rodent models.

Material Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity by 30% due to its polarizable chlorine atom.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume